molecular formula C13H8F3NO2 B12970902 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one

3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one

Cat. No.: B12970902
M. Wt: 267.20 g/mol
InChI Key: VMKARZISILYGLW-UHFFFAOYSA-N
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Description

3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one is a compound of significant interest in the field of organic chemistry. This compound features a trifluoromethyl group, which is known for its ability to enhance the chemical and metabolic stability, lipophilicity, and binding selectivity of molecules

Properties

Molecular Formula

C13H8F3NO2

Molecular Weight

267.20 g/mol

IUPAC Name

3-hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2-one

InChI

InChI=1S/C13H8F3NO2/c14-13(15,16)12(19)9-6-5-7-3-1-2-4-8(7)10(9)17-11(12)18/h1-6,19H,(H,17,18)

InChI Key

VMKARZISILYGLW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2NC(=O)C3(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one typically involves the reaction of phenols with methyl trifluoropyruvate in aprotic solvents and acetic acid at temperatures above 120°C . This reaction leads to the formation of ortho-C-alkylation products, which can be further lactonized to yield the desired compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using the aforementioned reaction conditions. The use of continuous flow reactors and optimization of reaction parameters can enhance the yield and purity of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into hydroxy derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the indole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and nucleophiles such as amines and thiols are commonly employed.

Major Products: The major products formed from these reactions include various substituted indoles, quinones, and hydroxy derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one exerts its effects involves interactions with various molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to specific enzymes and receptors, thereby modulating their activity. This can lead to changes in cellular processes and biochemical pathways, making the compound a valuable tool in drug discovery and development .

Comparison with Similar Compounds

  • 3-Hydroxy-3-(trifluoromethyl)-1H-pyrrol-2-one
  • 3-Hydroxy-3-(trifluoromethyl)-2(3H)-benzofuranone
  • 3-Hydroxy-3-(trifluoromethyl)-1H-indole-2-one

Comparison: Compared to these similar compounds, 3-Hydroxy-3-(trifluoromethyl)-1H-benzo[g]indol-2(3H)-one stands out due to its unique indole structure, which provides additional sites for functionalization and interaction with biological targets. This makes it particularly valuable in medicinal chemistry and drug design .

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